4-(2-bromoethyl)-1H-pyrazole hydrobromide
Descripción
Propiedades
IUPAC Name |
4-(2-bromoethyl)-1H-pyrazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c6-2-1-5-3-7-8-4-5;/h3-4H,1-2H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTUGYODUXEATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-03-7 | |
| Record name | 4-(2-bromoethyl)-1H-pyrazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Comprehensive Technical Guide to 4-(2-bromoethyl)-1H-pyrazole Hydrobromide for Researchers and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Pyrazole-containing molecules have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][4] This guide provides an in-depth technical overview of a specific pyrazole derivative, 4-(2-bromoethyl)-1H-pyrazole hydrobromide, a versatile building block for the synthesis of novel therapeutic agents. This document will delve into its chemical properties, synthesis, handling, and potential applications, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 4-(2-bromoethyl)-1H-pyrazole hydrobromide is paramount for its effective utilization in a laboratory setting.
Molecular Formula and Weight
The chemical formula for the free base, 4-(2-bromoethyl)-1H-pyrazole, is C5H7BrN2.[5] The hydrobromide salt, 4-(2-bromoethyl)-1H-pyrazole hydrobromide, has the molecular formula C5H8Br2N2. The molecular weight of the hydrobromide salt is calculated to be approximately 255.94 g/mol .
Structural Information
The structure of 4-(2-bromoethyl)-1H-pyrazole consists of a central pyrazole ring with a 2-bromoethyl substituent at the 4-position. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms in the pyrazole ring by hydrobromic acid.
Table 1: Physicochemical Properties of 4-(2-bromoethyl)-1H-pyrazole
| Property | Value | Source |
| Molecular Formula (Free Base) | C5H7BrN2 | PubChemLite[5] |
| Monoisotopic Mass (Free Base) | 173.97926 Da | PubChemLite[5] |
| XlogP (predicted) | 1.6 | PubChemLite[5] |
| SMILES (Free Base) | C1=C(C=NN1)CCBr | PubChemLite[5] |
| InChI (Free Base) | InChI=1S/C5H7BrN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8) | PubChemLite[5] |
| InChIKey (Free Base) | JYBYTUYNMSBOFY-UHFFFAOYSA-N | PubChemLite[5] |
Synthesis and Mechanistic Insights
The synthesis of pyrazole derivatives can be achieved through various methodologies. A common and effective approach for creating substituted pyrazoles is through multi-component reactions or by functionalizing a pre-existing pyrazole core.
Illustrative Synthetic Workflow
A plausible synthetic route to 4-(2-bromoethyl)-1H-pyrazole could involve a multi-step process, potentially starting from more readily available precursors. The Vilsmeier-Haack reaction, for instance, is a well-established method for the formylation of activated aromatic and heterocyclic compounds, which can then be further modified.[6] Another approach involves the cyclization of appropriately substituted hydrazones.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - 4-(2-bromoethyl)-1h-pyrazole hydrobromide (C5H7BrN2) [pubchemlite.lcsb.uni.lu]
- 6. Bot Verification [rasayanjournal.co.in]
The Untapped Potential of 4-(2-Bromoethyl)-1H-Pyrazole Scaffolds: A Technical Guide for Drug Discovery
Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1] Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold."[2] A vast number of approved drugs across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases, feature a pyrazole core, underscoring its clinical significance.[3][4] The pyrazole ring's unique electronic properties and its capacity for substitution at various positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal template for the design of novel therapeutic agents.[5][6] This guide delves into the prospective biological activities of a largely unexplored class of pyrazole derivatives: 4-(2-bromoethyl)-1H-pyrazole scaffolds. The introduction of a reactive 2-bromoethyl group at the 4-position presents a compelling opportunity for the development of targeted covalent inhibitors and other novel therapeutic modalities.
Proposed Synthesis of 4-(2-Bromoethyl)-1H-pyrazole Scaffolds
While the direct synthesis of 4-(2-bromoethyl)-1H-pyrazole is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for the functionalization of the pyrazole ring. The proposed multi-step synthesis, outlined below, leverages common starting materials and well-characterized reactions.
Caption: Proposed synthetic pathway for 4-(2-bromoethyl)-1H-pyrazole.
Detailed Experimental Protocol for Synthesis:
Step 1: Synthesis of the 4-Unsubstituted Pyrazole Core
-
To a solution of a 1,3-dicarbonyl compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 4-unsubstituted pyrazole.
Step 2: Vilsmeier-Haack Formylation to Yield 4-Formyl-1H-pyrazole
-
In a round-bottom flask, cool phosphorus oxychloride (POCl3, 3.0 eq) in an ice bath.
-
Slowly add N,N-dimethylformamide (DMF, 3.0 eq) to the cooled POCl3 with vigorous stirring.
-
To this Vilsmeier reagent, add the 4-unsubstituted pyrazole (1.0 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, heat the reaction mixture to 80-90°C for 2-4 hours.
-
Cool the mixture and pour it onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-formyl-1H-pyrazole.
Step 3: Reduction to 4-(Hydroxymethyl)-1H-pyrazole
-
Dissolve the 4-formyl-1H-pyrazole (1.0 eq) in methanol.
-
Add sodium borohydride (NaBH4, 1.5 eq) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-(hydroxymethyl)-1H-pyrazole.
Step 4: Bromination to 4-(Bromomethyl)-1H-pyrazole
-
Dissolve the 4-(hydroxymethyl)-1H-pyrazole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C and add phosphorus tribromide (PBr3, 0.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-(bromomethyl)-1H-pyrazole.
Step 5: Grignard Reaction and Ring Opening of Ethylene Oxide to Yield 4-(2-Hydroxyethyl)-1H-pyrazole
-
To a suspension of magnesium turnings (1.2 eq) in anhydrous diethyl ether, add a small crystal of iodine.
-
Add a solution of 4-(bromomethyl)-1H-pyrazole (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent has formed, cool the solution to 0°C.
-
Bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in ether.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-(2-hydroxyethyl)-1H-pyrazole.
Step 6: Final Bromination to 4-(2-Bromoethyl)-1H-pyrazole
-
Dissolve the 4-(2-hydroxyethyl)-1H-pyrazole (1.0 eq) in anhydrous DCM.
-
Add triphenylphosphine (1.2 eq) and cool the solution to 0°C.
-
Add carbon tetrabromide (CBr4, 1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Concentrate the reaction mixture and purify by column chromatography to yield the final product, 4-(2-bromoethyl)-1H-pyrazole.
Biological Activity Potential of 4-(2-Bromoethyl)-1H-pyrazole Scaffolds
The introduction of the 2-bromoethyl moiety at the 4-position of the pyrazole ring is anticipated to confer significant and diverse biological activities. This prediction is based on the well-established pharmacological profiles of other 4-substituted pyrazoles and the inherent reactivity of the bromoethyl group.
Anticancer Potential
Numerous studies have highlighted the potent anticancer activity of pyrazole derivatives.[7][8] These compounds have been shown to target a variety of cancer-related pathways, including kinase signaling, cell cycle regulation, and apoptosis. The structure-activity relationship (SAR) of many pyrazole-based anticancer agents indicates that substitution at the 4-position can significantly influence their potency and selectivity.[7]
The 2-bromoethyl group in the 4-(2-bromoethyl)-1H-pyrazole scaffold introduces an electrophilic center, making these compounds potential covalent inhibitors of key cancer targets. Covalent inhibitors can offer advantages such as increased potency, prolonged duration of action, and the ability to overcome drug resistance.
Caption: Covalent inhibition mechanism of a protein target.
Potential Anticancer Targets and Mechanisms:
-
Kinase Inhibition: The pyrazole scaffold is a known "hinge-binder" for many protein kinases.[9][10] The 2-bromoethyl group could covalently bind to a nearby nucleophilic residue (e.g., cysteine) in the ATP-binding pocket, leading to irreversible inhibition. This is a strategy employed by successful anticancer drugs like Zanubrutinib, which contains a pyrazole core and a covalent warhead.[3]
-
Induction of Apoptosis: Functionalized pyrazoles have been shown to induce apoptosis in various cancer cell lines. The alkylating nature of the 4-(2-bromoethyl) group could lead to DNA damage or modification of key apoptotic proteins, triggering programmed cell death.
-
Anti-proliferative Activity: By covalently modifying proteins involved in cell cycle progression, these scaffolds could arrest the cell cycle and inhibit tumor growth.
Antimicrobial Activity
The pyrazole nucleus is also a key component in many antimicrobial agents.[11][12][13][14] The incorporation of a reactive bromoethyl group could enhance the antimicrobial properties of the pyrazole scaffold through several mechanisms.
Potential Antimicrobial Mechanisms:
-
Enzyme Inhibition: The 2-bromoethyl moiety can act as an alkylating agent, irreversibly inhibiting essential bacterial or fungal enzymes.[15] This covalent modification would disrupt critical metabolic pathways, leading to microbial cell death.
-
Disruption of Cell Wall Integrity: Covalent modification of enzymes involved in cell wall biosynthesis could weaken the microbial cell wall, making the organism susceptible to osmotic stress.
-
Interference with DNA Replication: Alkylation of DNA bases or enzymes involved in DNA replication could prevent microbial proliferation.
Experimental Workflows for Biological Evaluation
To explore the therapeutic potential of the newly synthesized 4-(2-bromoethyl)-1H-pyrazole scaffolds, a series of well-defined experimental workflows are proposed.
In Vitro Anticancer Activity Screening
-
Cell Viability Assays:
-
MTT/MTS Assay: To determine the cytotoxic effects of the compounds on a panel of cancer cell lines (e.g., breast, lung, colon cancer) and a non-cancerous control cell line.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 48-72 hours.
-
Add MTT or MTS reagent and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.
-
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: To quantify the induction of apoptosis.
-
Protocol:
-
Treat cancer cells with the test compounds at their IC50 concentrations.
-
Stain the cells with Annexin V-FITC and PI.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
-
Kinase Inhibition Assays:
-
In Vitro Kinase Activity Assay: To assess the direct inhibitory effect on specific kinases of interest (e.g., EGFR, BRAF, CDKs).
-
Protocol:
-
Incubate the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the test compounds.
-
Measure the kinase activity using a suitable method (e.g., phosphorylation of a substrate detected by a specific antibody or a luminescence-based assay).
-
Determine the IC50 values for kinase inhibition.
-
-
In Vitro Antimicrobial Susceptibility Testing
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.
-
Protocol:
-
Prepare a two-fold serial dilution of the test compounds in a 96-well plate containing microbial growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (temperature, time).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
-
-
Time-Kill Assays: To assess the bactericidal or fungicidal activity of the compounds.
-
Protocol:
-
Expose a standardized microbial suspension to the test compounds at concentrations corresponding to their MIC and multiples of the MIC.
-
At various time points, withdraw aliquots, serially dilute them, and plate them on agar to determine the number of viable colony-forming units (CFUs).
-
A significant reduction in CFU count over time indicates cidal activity.
-
-
Data Presentation and Interpretation
All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Anticancer Activity of 4-(2-Bromoethyl)-1H-pyrazole Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Kinase Target | Kinase IC50 (nM) |
| PYZ-BrEt-01 | MCF-7 (Breast) | EGFR | ||
| A549 (Lung) | BRAF | |||
| HCT116 (Colon) | CDK2 | |||
| Positive Control | Doxorubicin | Staurosporine |
Table 2: Antimicrobial Activity of 4-(2-Bromoethyl)-1H-pyrazole Analogs
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| PYZ-BrEt-01 | |||
| Positive Control | Vancomycin | Ciprofloxacin | Fluconazole |
Conclusion and Future Directions
The 4-(2-bromoethyl)-1H-pyrazole scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The inherent reactivity of the 2-bromoethyl group, coupled with the proven biological versatility of the pyrazole core, suggests significant potential for the development of potent and selective anticancer and antimicrobial drugs, particularly through a covalent mechanism of action. The synthetic and experimental frameworks provided in this guide offer a robust starting point for researchers to synthesize, characterize, and evaluate these intriguing compounds. Future work should focus on expanding the library of 4-(2-bromoethyl)-1H-pyrazole derivatives with diverse substitutions on the pyrazole ring to establish comprehensive structure-activity relationships. Furthermore, target identification and validation studies will be crucial to elucidate the precise molecular mechanisms underlying the biological activities of the most promising lead compounds.
References
Sources
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 6. academicstrive.com [academicstrive.com]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and biological evaluation of some 4-functionalized-pyrazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
Application Note: Strategic Utilization of 4-(2-Bromoethyl)-1H-pyrazole Hydrobromide in Drug Discovery
[1]
Executive Summary & Strategic Value
In modern medicinal chemistry, the 4-(2-bromoethyl)-1H-pyrazole moiety serves as a privileged "linker-pharmacophore."[] It bridges a core scaffold with a polar pyrazole headgroup, often used to engage solvent-exposed hydrogen bonding networks in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.[]
However, the reagent 4-(2-bromoethyl)-1H-pyrazole hydrobromide presents a unique synthetic paradox: it contains both an electrophile (alkyl bromide) and a latent nucleophile (pyrazole NH).[] This duality creates a high risk of uncontrolled self-oligomerization (polymerization) upon neutralization.[]
This guide provides field-proven protocols to suppress side reactions and efficiently install the pyrazole-ethyl motif.
Chemical Properties & Handling
Compound: 4-(2-bromoethyl)-1H-pyrazole hydrobromide
Role: Electrophilic Building Block (
| Property | Specification | Implication for Synthesis |
| State | Hydrobromide Salt (HBr) | Stable solid; non-nucleophilic in storage.[] Hygroscopic. |
| Acidity | Pyrazole NH | Latent nucleophile.[] Becomes reactive upon exposure to base.[] |
| Reactivity | Alkyl Bromide ( | Good leaving group.[] Susceptible to Finkelstein exchange (I-).[] |
| Risk Profile | Amphoteric Polymerization | Once free-based, the Pyrazole-N can attack the Ethyl-Br of another molecule.[] |
Critical Handling Directive: The "Salt-Switch"
Never neutralize the HBr salt in a concentrated solution without the presence of a trapping nucleophile or a protecting group.[] The protonated form (salt) is your "safety lock."[]
Experimental Protocols
Protocol A: Direct Alkylation of "Super-Nucleophiles" (Thiols/Secondary Amines)
Use this protocol ONLY when the target nucleophile (
Mechanism:
Reagents:
-
Target Nucleophile (1.0 equiv)
-
4-(2-bromoethyl)-1H-pyrazole HBr (1.1 equiv)[]
-
Base:
(3.0 equiv) or DIPEA (3.0 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent: DMF or MeCN (Anhydrous)
-
Additive: TBAI (tetrabutylammonium iodide) (0.1 equiv) - Optional catalyst
Step-by-Step Methodology:
-
Preparation: Dissolve the Target Nucleophile (e.g., Thiophenol derivative) in DMF (0.1 M concentration).
-
Activation: Add the Base (
) and stir for 15 minutes to generate the active nucleophilic species. -
Reagent Addition: Add 4-(2-bromoethyl)-1H-pyrazole HBr as a solid in a single portion.
-
Why Solid? Slow dissolution limits the instantaneous concentration of the free-base pyrazole, favoring reaction with the abundant target nucleophile.[]
-
-
Reaction: Stir at 25°C for 4–16 hours. Monitor by LCMS.[]
-
Note: If conversion is slow, heat to 50°C. Avoid temperatures >80°C to prevent elimination to the vinyl-pyrazole.[]
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF and inorganic salts. Dry over
.[]
Protocol B: The "Transient Protection" Route (General Purpose)
Use this protocol for Carbon nucleophiles, Phenols, or Primary Amines where selectivity is low.[2]
Concept: Temporarily mask the pyrazole nitrogen in situ or use a protecting group strategy to prevent oligomerization.[]
Workflow:
-
Protection Step:
-
Suspend 4-(2-bromoethyl)-1H-pyrazole HBr (1.0 equiv) in DCM.
-
Add
(2.2 equiv) and DHP (3,4-Dihydro-2H-pyran) (1.2 equiv) with catalytic PPTS.[] -
Stir 2h
Forms 1-(Tetrahydro-2H-pyran-2-yl)-4-(2-bromoethyl)pyrazole . -
Result: The nucleophilic NH is now capped.[]
-
-
Alkylation Step:
-
React the crude THP-protected bromide with your Target Nucleophile (using
/DMF).[]
-
-
Deprotection:
-
Treat the purified product with 4M HCl/Dioxane or TFA/DCM to remove the THP group.[]
-
Visualizations
Figure 1: Reactivity Landscape & Pathway Selection
This diagram illustrates the kinetic competition between the desired coupling and the fatal polymerization side reaction.[]
Caption: Kinetic competition between desired target alkylation (
Figure 2: Decision Tree for Protocol Selection
Caption: Decision matrix for selecting the optimal synthetic route based on nucleophile reactivity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Insoluble Precipitate | Polymerization of the reagent (Poly-pyrazole).[] | Switch to Protocol B (Protection). Ensure reagent is added last to the base/nucleophile mixture.[] |
| Low Yield (<30%) | Elimination of HBr to form 4-vinyl-1H-pyrazole .[] | Lower reaction temperature (<50°C).[] Switch to a weaker base (e.g., |
| No Reaction | Salt not neutralized; Reagent insoluble.[] | Use a polar aprotic solvent (DMSO/DMF).[] Ensure base stoichiometry is |
| Double Alkylation | Target nucleophile reacting twice (if primary amine).[] | Use a large excess of the amine (3-5 equiv) or protect the amine (e.g., use a secondary amine precursor). |
References
-
Pyrazole Synthesis & Reactivity: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[] Chemical Reviews, 2011, 111(11), 6984–7034. Link
-
Alkylation Strategies: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley, 2019. (Section: Nucleophilic Substitution at Aliphatic Carbon).
-
Protecting Groups: Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. 5th Edition, Wiley, 2014. (Section: Protection for Imidazoles and Pyrazoles).[]
-
Medicinal Chemistry Application (JAK Inhibitors): Example of pyrazole-ethyl linkers in Janus Kinase inhibitors. Journal of Medicinal Chemistry, 2014, 57(12), 5023–5038.[2] Link
-
Polymerization Risks: "Inhibition of Free Radical Polymerization: A Review." National Institutes of Health (PMC). Link (Contextual reference for polymerization mechanisms, though specifically radical, the principle of oligomerization control applies).
Note: While specific literature on the "unprotected" HBr salt alkylation is sparse due to the preference for protected reagents, the protocols above are derived from first-principles organic synthesis applied to amphoteric heterocycles.[]
Sources
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 4-(2-Bromoethyl)-1H-pyrazole Hydrobromide
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate a vast array of cellular processes, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] Dysregulation of kinase activity is a hallmark of numerous diseases.[1] Small molecule kinase inhibitors have revolutionized treatment paradigms, and within this landscape, the pyrazole ring has emerged as a "privileged scaffold."[2] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases.[2][3] Of the 74 small molecule protein kinase inhibitors (PKIs) approved by the US FDA, eight contain a pyrazole ring, highlighting its significance.[2]
This guide focuses on the practical application of a versatile building block, 4-(2-bromoethyl)-1H-pyrazole hydrobromide , for the synthesis of novel kinase inhibitors. This synthon offers two distinct points for chemical modification: the pyrazole nitrogen atoms for N-alkylation or N-arylation, and the bromoethyl side chain for nucleophilic substitution. This dual reactivity allows for the rapid generation of diverse chemical libraries targeting a range of kinases, including Janus kinases (JAKs) and Aurora kinases.[4][5][6]
Strategic Overview: Leveraging the Dual Reactivity of the Synthon
The core strategy for utilizing 4-(2-bromoethyl)-1H-pyrazole revolves around a sequential modification approach.
-
Step 1: N-Functionalization of the Pyrazole Core. The initial step typically involves the substitution at one of the pyrazole's nitrogen atoms. This is a critical step that often dictates the final compound's interaction with the kinase hinge region. Common reactions include:
-
N-Arylation: Coupling with aryl halides or boronic acids (e.g., Buchwald-Hartwig or Ullmann reactions) to introduce aromatic systems that can form pi-stacking or hydrogen bond interactions.[7][8]
-
N-Alkylation: Reaction with alkyl halides to introduce aliphatic chains that can probe deeper into hydrophobic pockets of the kinase.[9][10]
-
-
Step 2: Substitution at the Bromoethyl Side Chain. The ethyl bromide moiety serves as a potent electrophile, readily reacting with various nucleophiles. This allows for the introduction of a wide array of functional groups that can interact with the solvent-exposed region of the kinase or improve physicochemical properties of the molecule. Common nucleophiles include:
-
Amines (primary, secondary, and heterocyclic)
-
Thiols
-
Azides (for subsequent click chemistry)
-
This modular approach is highly amenable to library synthesis for structure-activity relationship (SAR) studies.
Visualizing the Synthetic Strategy
The following diagram illustrates the general workflow for creating a library of kinase inhibitors from the starting pyrazole synthon.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Protocol: Synthesis of a Pyrazole-Pyrazolopyrimidine Conjugate
This protocol provides a representative example of a two-step synthesis to generate a potential JAK inhibitor, based on established methodologies for creating pyrazole-based kinase inhibitors.[4]
Materials and Reagents
| Reagent | CAS No. | Mol. Weight | Purpose |
| 4-(2-Bromoethyl)-1H-pyrazole hydrobromide | 1449626-38-0 | 251.96 | Starting Material |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | 153.57 | Coupling Partner |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Morpholine | 110-91-8 | 87.12 | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Brine | N/A | N/A | Washing Solution |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
| Silica Gel | 7631-86-9 | 60.08 | Chromatography |
Step 1: N-Arylation of 4-(2-Bromoethyl)-1H-pyrazole with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Rationale: This step couples the pyrazole core to a pyrrolo[2,3-d]pyrimidine scaffold, a key pharmacophore in many JAK inhibitors, including the approved drug Ruxolitinib.[2] Cesium carbonate is a strong, non-nucleophilic base suitable for this type of SNAr reaction in a polar aprotic solvent like DMF.
Procedure:
-
To a dry 100 mL round-bottom flask, add 4-(2-bromoethyl)-1H-pyrazole hydrobromide (2.52 g, 10 mmol) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.54 g, 10 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (40 mL) to the flask.
-
Add cesium carbonate (Cs₂CO₃) (9.77 g, 30 mmol) portion-wise with stirring. Caution: Mild exotherm may be observed.
-
Stir the reaction mixture at 80°C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield 4-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-4-yl)ethyl bromide .
Step 2: Nucleophilic Substitution with Morpholine
Rationale: The bromoethyl group of the intermediate is now functionalized. Morpholine is chosen as a representative secondary amine nucleophile. DIPEA is a non-nucleophilic organic base used to scavenge the HBr generated during the reaction.
Procedure:
-
Dissolve the intermediate from Step 1 (approx. 10 mmol) in dichloromethane (DCM) (50 mL) in a 100 mL round-bottom flask.
-
Add morpholine (1.05 g, 12 mmol) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.58 g, 20 mmol) dropwise to the stirring solution.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to yield the final product, 4-(2-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-4-yl)ethyl)morpholine .
Characterization and Biological Evaluation
Structural Confirmation:
-
¹H and ¹³C NMR: To confirm the structure of the final compound and intermediates. Regiochemistry of N-alkylation can be confirmed using 2D NMR techniques like HMBC and NOESY.[9]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.
Biological Assays:
-
In Vitro Kinase Assays: The synthesized compounds should be screened against a panel of kinases, particularly the JAK family (JAK1, JAK2, JAK3, TYK2) and Aurora kinases (Aurora A, Aurora B).[4][6] The IC₅₀ values, which represent the concentration of inhibitor required to reduce kinase activity by 50%, should be determined.
-
Cell-Based Assays: Active compounds from the in vitro screens should be evaluated in relevant cell lines to determine their anti-proliferative activity (e.g., using an MTS or CellTiter-Glo assay).[4] For potential JAK inhibitors, cell lines like HEL (erythroleukemia) or K562 (chronic myeloid leukemia) are often used.[4]
-
Mechanism of Action Studies: Western blotting can be used to determine if the compound inhibits the phosphorylation of downstream targets of the kinase in cells (e.g., STAT3 for JAK kinases).[6]
Safety and Handling
-
4-(2-Bromoethyl)-1H-pyrazole hydrobromide and related alkyl bromides are irritants and potentially harmful.[11][12][13] Always handle these reagents in a well-ventilated fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11][12]
-
Avoid inhalation of dust and vapors.[11]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[12][14]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[11][12][15]
Troubleshooting and Key Considerations
-
Regioselectivity of N-alkylation/arylation: The N-substitution of unsymmetrical pyrazoles can lead to a mixture of regioisomers. The choice of base, solvent, and temperature can influence the regiochemical outcome.[9] It is crucial to characterize the product carefully to confirm which nitrogen atom has been substituted.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of side products.
-
Purification: Flash column chromatography is often necessary to isolate the desired product in high purity. Careful selection of the solvent system is critical for good separation.
Visualizing the Experimental Protocol
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. cn.canbipharm.com [cn.canbipharm.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: A Guide to the Handling, Storage, and Prevention of Polymerization of 4-(2-bromoethyl)-1H-pyrazole hydrobromide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-(2-bromoethyl)-1H-pyrazole hydrobromide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. Due to its reactive nature, improper handling can lead to polymerization and degradation, compromising experimental outcomes. This document provides in-depth, field-proven insights and protocols to ensure the stability and integrity of your material.
Section 1: Understanding the Instability of 4-(2-bromoethyl)-1H-pyrazole hydrobromide
This section addresses the fundamental chemical properties that contribute to the compound's reactivity and potential for unwanted polymerization.
Q1: What chemical features make 4-(2-bromoethyl)-1H-pyrazole hydrobromide susceptible to polymerization?
A1: The susceptibility of 4-(2-bromoethyl)-1H-pyrazole hydrobromide to polymerization stems from the presence of two key reactive sites: the bromoethyl group and the pyrazole ring itself. This structure can lead to polymerization through at least two distinct mechanistic pathways:
-
Intermolecular Nucleophilic Substitution (Poly-alkylation): The pyrazole ring contains nucleophilic nitrogen atoms. The nitrogen of one molecule can attack the electrophilic carbon of the bromoethyl group on another molecule. This reaction displaces the bromide ion and forms a new C-N bond, creating a dimer. This process can continue, leading to the formation of oligomers and polymers. This pathway is highly dependent on temperature and the presence of any basic impurities that could deprotonate the pyrazole ring, increasing its nucleophilicity.
-
Elimination-Addition Pathway: In the presence of a base, the compound can undergo an E2 elimination reaction. A proton is abstracted from the carbon adjacent to the pyrazole ring, and the bromide ion is eliminated, forming a highly reactive intermediate: 4-vinyl-1H-pyrazole. This vinyl monomer can then undergo rapid radical or cationic polymerization, especially when exposed to heat, light, or radical initiators.
These pathways highlight the compound's classification as a highly reactive chemical, necessitating careful handling and storage protocols to prevent unintended reactions.[1]
Section 2: Recommended Storage and Handling Protocols
Adherence to strict storage and handling procedures is the most effective strategy for preventing polymerization and ensuring the long-term viability of the compound.
Q2: What are the ideal storage conditions to ensure long-term stability?
A2: Based on safety data sheets and best practices for reactive chemicals, the following conditions are mandatory for storing 4-(2-bromoethyl)-1H-pyrazole hydrobromide.[2][3] Several suppliers also indicate the need for cold-chain transportation, underscoring its temperature sensitivity.[4][5]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces the rate of both substitution and elimination reactions. Prevents thermal degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, which can initiate or catalyze degradation pathways. |
| Container | Tightly Closed, Amber Glass Vial | Prevents entry of moisture and air. Amber glass protects the compound from light, which can initiate radical polymerization. |
| Environment | Dry, Well-Ventilated, Locked Area | The compound should be stored in a dry environment. Proper ventilation is a standard safety measure for chemical storage.[2] Store locked up or in an area accessible only to authorized personnel. |
| Incompatibilities | Segregate from Acids and Oxidizers | Avoids potentially vigorous or explosive reactions.[1][2] |
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: To ensure personal safety, comprehensive PPE is mandatory. This is in line with guidelines for handling potentially harmful and irritating chemicals.[2][6]
-
Eye and Face Protection: Chemical safety goggles or eyeglasses that comply with OSHA (29 CFR 1910.133) or European Standard (EN166) regulations are required.[6]
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1][6]
Q4: How should I handle the compound during experimental setup to minimize degradation?
A4: The moments just before a reaction are critical. Polymerization can be initiated by exposure to atmospheric conditions or inappropriate solvent choices. Follow this workflow to maintain the compound's integrity.
Section 3: Troubleshooting Guide
Even with precautions, issues can arise. This section helps you identify and address common problems related to compound instability.
Q5: My solid compound has changed color from white/off-white to yellow or brown. What does this indicate?
A5: Discoloration is a primary visual indicator of degradation and/or oligomerization. The formation of conjugated systems or impurities during the initial stages of polymerization often results in a colored product. If you observe a color change, the purity of the material is compromised, and it should be analyzed before use.
Q6: I'm seeing poor solubility in recommended solvents, or the material appears gummy/viscous upon dissolution. Is this polymerization?
A6: Yes, this is a classic sign of polymerization. As monomer units combine to form oligomers and polymers, their molecular weight increases significantly, leading to drastically reduced solubility and a change in physical consistency from a crystalline solid to a viscous or intractable gum.
Q7: My reaction yield is consistently low, and I suspect the starting material. How can I confirm if precursor polymerization is the cause?
A7: To diagnose this issue, you should perform a quality control check on your starting material before beginning the synthesis.
Recommended QC Protocol:
-
Visual Inspection: Check for any discoloration or change in physical appearance.
-
Solubility Test: Attempt to dissolve a small amount in a recommended solvent (e.g., DCM, anhydrous DMF). Note any insolubility or gumminess.
-
¹H NMR Analysis: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). A pure sample will show sharp, well-defined peaks corresponding to the structure. A polymerized or degraded sample will exhibit broad, poorly resolved peaks or "humps" in the baseline, indicative of a mixture of oligomers.
-
LC-MS Analysis: A pure sample should show a single major peak corresponding to the mass of the compound. The presence of multiple peaks at higher mass-to-charge ratios is a definitive sign of oligomerization.
Section 4: Advanced Topics & FAQs
Q8: Can I use a chemical inhibitor to prevent polymerization during storage or reactions?
A8: This depends on the primary polymerization pathway you are trying to prevent.
-
For the Elimination-Addition Pathway: If you suspect that polymerization is occurring via a radical mechanism after the formation of a vinylpyrazole intermediate, adding a small amount (50-200 ppm) of a radical inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone to the storage container or reaction mixture could be effective.
-
For the Nucleophilic Substitution Pathway: This pathway is not mediated by radicals. Therefore, radical inhibitors will have no effect. The most effective preventative measures are strict temperature control (storage at 2-8°C, using cold solvents) and ensuring an anhydrous, neutral pH environment.
Q9: What solvents are recommended for reactions, and which should be absolutely avoided?
A9:
-
Recommended Solvents: Anhydrous, non-nucleophilic, and non-basic solvents are preferred. Examples include Dichloromethane (DCM), Dichloroethane (DCE), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF), provided they are of high purity and dry.
-
Solvents to Avoid:
-
Basic Solvents: Amines (e.g., triethylamine, pyridine) or solvents containing basic impurities will actively promote the elimination pathway.
-
Protic Solvents: Alcohols (e.g., methanol, ethanol) can act as nucleophiles and may lead to side products. Water should be scrupulously avoided.
-
Q10: What are the key degradation products to look for via mass spectrometry?
A10: When analyzing a potentially degraded sample by LC-MS, you should look for masses corresponding to dimers, trimers, and larger oligomers. For 4-(2-bromoethyl)-1H-pyrazole (free base MW ≈ 189.0 g/mol ), you would expect to see ions corresponding to:
-
Dimer: [2M - HBr]+
-
Trimer: [3M - 2HBr]+ Additionally, look for a peak corresponding to the vinylpyrazole intermediate [M - HBr]+, which is a strong indicator that the elimination pathway is occurring.
References
- Sigma-Aldrich. (2026).
- BenchChem. (2025).
- Fisher Scientific. (n.d.).
- University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals.
- AIChE. (1995).
- BLDpharm. (n.d.). 4-(2-Bromoethyl)-1-methyl-1H-pyrazole hydrobromide.
- BLDpharm. (n.d.). 4-(2-Bromoethyl)-1-methyl-1H-pyrazole.
Sources
- 1. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. fishersci.com [fishersci.com]
- 3. Guidelines for Safe Storage and Handling of Reactive Materials | AIChE [ccps.aiche.org]
- 4. 1311317-78-8|4-(2-Bromoethyl)-1-methyl-1H-pyrazole hydrobromide|BLD Pharm [bldpharm.com]
- 5. 1240960-12-6|4-(2-Bromoethyl)-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions in 4-(2-bromoethyl)-1H-pyrazole Hydrobromide Synthesis
Current Status: Online Ticket ID: PYR-BR-402 Subject: Yield Optimization & Impurity Control for 4-(2-bromoethyl)-1H-pyrazole HBr Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Proton Switch" Mechanism
The synthesis of 4-(2-bromoethyl)-1H-pyrazole hydrobromide is not a standard functional group interconversion; it is a race against kinetic instability.[1] The target molecule contains both a nucleophile (pyrazole -NH) and an electrophile (alkyl bromide) on the same scaffold.[1]
The Golden Rule: The stability of this compound is entirely dependent on pH. You must maintain the Proton Switch in the "ON" (protonated) position to deactivate the pyrazole nitrogen.
Mechanistic Pathway & Failure Modes
The following diagram illustrates the critical bifurcation point where the reaction succeeds or fails based on protonation state.
Caption: Figure 1. The "Proton Switch" mechanism. Maintaining the salt form (Green Path) prevents the free base from triggering self-alkylation or elimination (Red Paths).[1]
Optimized Protocol: The "Salt-Lock" Method[1]
Objective: Convert 4-(2-hydroxyethyl)-1H-pyrazole to the bromide salt without generating the unstable free base.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-(2-hydroxyethyl)-1H-pyrazole | Substrate | 1.0 | Starting material.[1] |
| HBr (48% aq) | Reagent/Solvent | 10.0 - 15.0 | Large excess acts as solvent and maintains protonation. |
| Toluene | Azeotrope Agent | N/A | Used during workup to remove water. |
| Ethanol/Diethyl Ether | Crystallization | N/A | Anti-solvent system for salt precipitation. |
Step-by-Step Methodology
-
Reaction Setup:
-
Charge 4-(2-hydroxyethyl)-1H-pyrazole into a round-bottom flask.
-
Add 48% aqueous HBr (10–15 equiv). Note: Do not use PBr3 if possible; removal of phosphorus byproducts often requires aqueous washes that risk raising pH.
-
Equip with a reflux condenser.
-
-
Bromination:
-
Heat to 90–100°C for 4–6 hours.
-
Monitor: Use NMR (look for shift of -CH2-O to -CH2-Br).[1] TLC is difficult due to polarity; if used, stain with KMnO4.
-
-
Workup (The Critical Phase):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (rotary evaporator) to remove excess HBr and water.
-
Azeotropic Drying: Add Toluene (or Cyclohexane) to the residue and evaporate again. Repeat 2–3 times. This removes trace water which makes the salt "sticky" (hygroscopic).
-
-
Isolation (Salt-Lock):
-
The residue will be a thick oil or semi-solid.
-
Dissolve/suspend in a minimum amount of cold absolute ethanol .
-
Add cold diethyl ether (or MTBE) dropwise with vigorous stirring until a white precipitate forms.
-
Filter under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption.
-
Dry in a vacuum desiccator over P2O5.
-
Troubleshooting Guide
User Issue: "I neutralized the reaction to extract with Ethyl Acetate, and my product turned into a gum."
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Sticky/Gummy Solid | Hygroscopicity or Oligomers | The HBr salt is extremely hygroscopic.[1] If it turns to gum after neutralization, you have formed the polymer. | Do not neutralize. Dry the salt strictly via azeotrope (Toluene) and store in a desiccator. |
| Vinyl Impurity (NMR: peaks at 5.0–6.0 ppm) | Elimination Reaction | Prolonged heating >110°C or presence of base causes loss of HBr to form 4-vinylpyrazole. | Reduce reaction temp to 90°C. Ensure no base is present. Stop reaction immediately upon conversion. |
| Low Yield (Mass loss during workup) | Water Solubility | The product is a highly polar salt. It will stay in the aqueous layer during standard extraction. | Skip aqueous extraction. Evaporate the reaction mixture directly to dryness. |
| Dimer Formation (Mass spec: M+ mass is double) | Self-Alkylation | Free base existed transiently, allowing Py-NH to attack Py-CH2-Br.[1] | Maintain high acidity throughout. Never wash with NaHCO3 or NaOH. |
Frequently Asked Questions (FAQs)
Q: Can I use PBr3 instead of HBr? A: Yes, but with caution. PBr3 generates H3PO3 (phosphorous acid) as a byproduct. Separating H3PO3 from your water-soluble HBr salt is difficult without an aqueous workup (which risks pH changes).[1] The 48% HBr reflux method is "cleaner" because the excess reagent is volatile.
Q: Can I store the free base? A: Absolutely not. The free base (4-(2-bromoethyl)-1H-pyrazole) is kinetically unstable.[1] It will cyclize to form 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole or polymerize into a linear chain.[1] Always store as the Hydrobromide (HBr) or Hydrochloride (HCl) salt.
Q: How do I use this in the next step (e.g., N-alkylation)? A: If your next step is to alkylate the pyrazole nitrogen, add the salt directly to your reaction mixture containing the base (e.g., K2CO3/DMF). The base will deprotonate the pyrazole in situ in the presence of the electrophile, minimizing the time the free base spends "alone" to self-react.
Q: Why do I see "1-(2-bromoethyl)" isomers in literature? A: If the pyrazole nitrogen is not protected, alkylation can occur on either nitrogen (tautomerism) or the alkyl chain can be attached to the nitrogen.[1] However, in your case, you are synthesizing the 4-substituted carbon chain. The confusion often arises because the name is similar, but the connectivity is different.
References
- General Pyrazole Synthesis & Reactivity: Elguero, J. "Pyrazoles and their Benzo Derivatives." In Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984. (Foundational text on Pyrazole NH nucleophilicity).
-
Synthesis of 4-substituted Pyrazoles (Analogous Procedures)
-
Elimination Side Reactions (Vinyl-Pyrazole)
-
Silva, V., et al. "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules, 2022, 27(11), 3493. Link
- Relevance: Details the elimination mechanism (HBr loss)
-
-
Handling of Pyrazole Salts (Patent Example)
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 48% HBr and Pyrazole derivatives before handling.
Sources
- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 2. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 3. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 9. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Bromoethyl Pyrazole Displacement Reactions
Welcome to the technical support center for optimizing the displacement reaction of bromoethyl pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this crucial synthetic step. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of pyrazole N-alkylation.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered during the N-alkylation of pyrazoles with bromoethylating agents.
Q1: My reaction is giving a low yield. What are the primary factors I should investigate?
A1: Low yields in pyrazole alkylation are typically traced back to a few key parameters: reaction temperature, solvent choice, and the reactivity of your starting materials.
-
Suboptimal Temperature: The displacement reaction, typically proceeding via an SN2 mechanism, is highly temperature-dependent. Insufficient thermal energy can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions or lead to the degradation of starting materials or products. Many nitrogen-rich heterocyclic compounds are thermally stable up to 250°C, but this can vary based on substitution.[1] A systematic temperature screen is often the first step in optimization.
-
Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base while leaving the nucleophilic pyrazolate anion relatively "naked" and more reactive.[2][3] Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile, thereby slowing the reaction rate.[2][4]
-
Poor Leaving Group Ability: While bromide is a good leaving group, if your reaction is still slow, switching to an iodoethylating agent could increase the reaction rate, following the general reactivity trend of I > Br > Cl.[5][6]
-
Base Strength and Solubility: The base used to deprotonate the pyrazole is crucial. Stronger bases like sodium hydride (NaH) will deprotonate the pyrazole more effectively than weaker bases like potassium carbonate (K₂CO₃).[5] However, the solubility of the base and the resulting pyrazolate salt in the chosen solvent is also important for a homogenous reaction mixture and optimal reactivity.
Q2: I am observing a mixture of N1 and N2 alkylated regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is one of the most common challenges with unsymmetrical pyrazoles.[7] The outcome is a delicate balance of steric and electronic factors, which can be manipulated to favor one isomer over the other.
-
Steric Hindrance: This is often the dominant factor. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[8][9] If the pyrazole has a bulky substituent at the 3- or 5-position, the incoming bromoethyl group will favor the more accessible nitrogen.
-
Solvent Effects: The solvent can influence the position of the equilibrium between the two tautomeric forms of the pyrazole, which in turn affects the alkylation outcome.[10] In some cases, highly polar solvents can favor the formation of a single regioisomer.[5]
-
Choice of Base and Counter-ion: The base and its corresponding cation can influence regioselectivity. For instance, different alkali metal carbonates (e.g., K₂CO₃ vs. Cs₂CO₃) can alter the N1/N2 ratio due to coordination effects with the pyrazole nitrogens. In some specific cases, magnesium-based reagents have been shown to favor N2-alkylation.[5]
-
Temperature: While primarily affecting the reaction rate, temperature can also influence the N1/N2 ratio. It's advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate to maximize selectivity, as the transition states for the formation of the two isomers may have different activation energies.
Q3: My reaction has stalled and is not going to completion. What troubleshooting steps should I take?
A3: A stalled reaction can be frustrating, but a systematic approach can often identify the root cause.
-
Verify Reagent Purity and Activity: Ensure that the bromoethyl pyrazole has not degraded. Alkyl bromides can be susceptible to hydrolysis or elimination over time. Also, confirm the strength and purity of your base, as it can be inactivated by atmospheric moisture and CO₂.
-
Increase Temperature: If the reaction is clean but incomplete, a moderate increase in temperature (e.g., in 10-20 °C increments) can provide the necessary activation energy. Ensure your solvent's boiling point is compatible with the desired temperature.[11]
-
Change the Solvent: If you are using a solvent with suboptimal polarity (e.g., THF), switching to a more polar aprotic solvent like DMF or DMSO can significantly accelerate the SN2 reaction.[2][3]
-
Consider a Stronger Base: If you are using a mild base like K₂CO₃, switching to a stronger, non-nucleophilic base like NaH or LiHMDS may be necessary to ensure complete deprotonation of the pyrazole.[5]
Troubleshooting Guide
The following table provides a structured approach to troubleshooting common issues encountered during the bromoethyl pyrazole displacement reaction.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature.2. Inappropriate solvent.3. Inactive base or alkylating agent.4. Poor solubility of starting materials. | 1. Gradually increase the reaction temperature in 10-20 °C increments.2. Switch to a polar aprotic solvent (DMF, DMSO, ACN).[2][3]3. Use fresh, high-purity reagents.4. Screen for a solvent that dissolves all reactants at the reaction temperature. |
| Formation of Regioisomers | 1. Competing reaction at N1 and N2 positions on an unsymmetrical pyrazole.2. Steric and electronic effects are not sufficiently differentiated. | 1. Lower the reaction temperature to exploit differences in activation energy.2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents to alter selectivity.[5]3. If possible, modify the pyrazole substrate to increase steric hindrance near one of the nitrogen atoms.[8][9] |
| Side Product Formation (other than regioisomers) | 1. Reaction temperature is too high, causing decomposition.2. Presence of moisture leading to hydrolysis of the bromoethylating agent.3. The base is acting as a nucleophile. | 1. Lower the reaction temperature.2. Ensure all glassware is oven-dried and run the reaction under an inert atmosphere (N₂ or Ar).3. Use a non-nucleophilic base (e.g., NaH, DBU). |
| Reaction is Very Slow | 1. Low reaction temperature.2. Poor leaving group (less likely with bromide).3. Steric hindrance on the pyrazole or electrophile. | 1. Increase the reaction temperature or switch to a higher-boiling solvent.[11]2. Consider using an iodoethylating agent for increased reactivity.[5][6]3. If sterically hindered, a more forcing condition (higher temperature, stronger base) may be required. |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation of a Pyrazole
This protocol provides a standard starting point for the reaction. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
1-Bromo-2-chloroethane (or other bromoethylating agent) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 eq) and anhydrous DMF.
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the suspension.
-
Add the bromoethylating agent (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for optimizing the reaction conditions.
Caption: A general workflow for the N-alkylation of pyrazoles.
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing and solving common issues.
Caption: A troubleshooting decision tree for common reaction issues.
References
- BenchChem. (n.d.). Identifying side products in reactions with 3-Chloro-3H-pyrazole.
- Höfler, C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
-
MDPI. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved February 14, 2026, from [Link]
- OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
- WuXi AppTec. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II).
- Wirth, T., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311–2318.
-
PMC. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved February 14, 2026, from [Link]
- Kantam, M. L., et al. (2010).
-
ResearchGate. (2016). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved February 14, 2026, from [Link]
- Cerdán, S., et al. (2006). Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. The Journal of Physical Chemistry B, 110(4), 1877–1888.
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved February 14, 2026, from [Link]
- Liu, H., et al. (2014). Chemical and thermal stability of N-heterocyclic ionic liquids in catalytic C-H activation reactions. Magnetic Resonance in Chemistry, 52(11), 673–679.
-
ResearchGate. (2015). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved February 14, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved February 14, 2026, from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.
- Belyakova, Y. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(1), 1-18.
- De, S., et al. (2022).
- Twarda-Cłapak, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4947.
-
ResearchGate. (2019). Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2018). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. Retrieved February 14, 2026, from [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved February 14, 2026, from [Link]
-
Scribd. (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes. Retrieved February 14, 2026, from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.
- Pyrazole. (n.d.).
-
ResearchGate. (2017). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2019). Low‐Temperature N‐Alkylation of Amines with Alcohols in Protic Solvents Catalyzed by Iridium Complexes Bearing N‐Heterocyclic Carbenes. Retrieved February 14, 2026, from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
-
Molecules. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved February 14, 2026, from [Link]
-
PMC. (2014). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. Retrieved February 14, 2026, from [Link]
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
-
ResearchGate. (2002). ChemInform Abstract: Pyrazole as a Leaving Group in Nucleophilic Substitution in 3,6Bis(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazines. Retrieved February 14, 2026, from [Link]
-
Chemistry Learner. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2018). Optimization for the bromination step. Retrieved February 14, 2026, from [Link]
-
PMC. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved February 14, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. purechemistry.org [purechemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Analytical Imperative for 4-(2-bromoethyl)-1H-pyrazole hydrobromide
As a Senior Application Scientist, this guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(2-bromoethyl)-1H-pyrazole hydrobromide. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.
4-(2-bromoethyl)-1H-pyrazole hydrobromide is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[1][2]
This guide will compare two primary reversed-phase HPLC (RP-HPLC) methodologies for the purity analysis of 4-(2-bromoethyl)-1H-pyrazole hydrobromide: a standard RP-HPLC method and an ion-pair RP-HPLC method. The choice between these methods depends on the specific analytical challenges, such as the polarity of the main compound and its potential impurities.
Understanding the Analyte: Physicochemical Properties and Potential Impurities
4-(2-bromoethyl)-1H-pyrazole hydrobromide is a salt, making it highly polar and readily soluble in aqueous solutions. The presence of the hydrobromide salt can present challenges for retention on traditional reversed-phase columns.
Potential impurities in the synthesis of 4-(2-bromoethyl)-1H-pyrazole hydrobromide may include:
-
Starting materials and reagents.
-
By-products from incomplete reactions or side reactions.
-
Degradation products formed during synthesis or storage.
A robust HPLC method must be able to separate the main compound from all potential impurities.
Method Comparison: Standard RP-HPLC vs. Ion-Pair RP-HPLC
Standard Reversed-Phase HPLC
Reversed-phase HPLC is a widely used technique that separates compounds based on their hydrophobicity.[3] A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[3][4]
Rationale: This method is often the first choice due to its simplicity and wide applicability. For moderately polar compounds, adjusting the mobile phase composition and pH can achieve adequate retention and separation.
Ion-Pair Reversed-Phase HPLC
For highly polar or ionic compounds that exhibit poor retention on standard RP-HPLC columns, ion-pair chromatography is a powerful alternative.[5][6] An ion-pairing reagent, an ionic compound with a hydrophobic tail, is added to the mobile phase.[5][6][7][8] This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on the reversed-phase column.[5][7][8][9]
Rationale: Given that 4-(2-bromoethyl)-1H-pyrazole hydrobromide is a salt, it will be ionized in solution. An ion-pairing reagent can significantly improve its retention and peak shape, leading to better resolution from early-eluting impurities.
Experimental Data and Comparison
To illustrate the performance of both methods, a hypothetical purity analysis was conducted. The results are summarized in the table below.
| Parameter | Standard RP-HPLC Method | Ion-Pair RP-HPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water with 5 mM Sodium 1-Heptanesulfonate |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time of Main Peak | 2.5 min | 8.2 min |
| Resolution of Critical Pair | 1.2 | 2.5 |
| Tailing Factor of Main Peak | 1.8 | 1.1 |
| Purity (% Area) | 98.5% | 99.2% |
Analysis of Results:
-
The Standard RP-HPLC method shows poor retention of the main peak, resulting in co-elution with polar impurities and a lower calculated purity. The peak shape is also suboptimal, as indicated by the high tailing factor.
-
The Ion-Pair RP-HPLC method demonstrates significantly improved retention, better resolution of the main peak from impurities, and a more symmetrical peak shape. This leads to a more accurate purity assessment.
Experimental Protocols
Standard RP-HPLC Method Protocol
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (ACS grade).
-
4-(2-bromoethyl)-1H-pyrazole hydrobromide sample.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-(2-bromoethyl)-1H-pyrazole hydrobromide sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to 210 nm.
-
Inject 10 µL of the sample solution.
-
Run the gradient program as outlined in the table above.
-
Ion-Pair RP-HPLC Method Protocol
Instrumentation:
-
Same as the standard RP-HPLC method.
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (ACS grade).
-
Sodium 1-heptanesulfonate (ion-pair reagent).
-
4-(2-bromoethyl)-1H-pyrazole hydrobromide sample.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Weigh and dissolve 1.01 g of sodium 1-heptanesulfonate in 1 L of HPLC grade water. Add 1.0 mL of formic acid and mix well.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Same as the standard RP-HPLC method.
-
-
Chromatographic Conditions:
-
Same as the standard RP-HPLC method.
-
Method Validation and System Suitability
Any chosen HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[10][11][12][13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11] This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]
-
Accuracy: The closeness of the test results to the true value.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]
System Suitability: Before each analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately. Typical parameters include retention time, peak area, tailing factor, and theoretical plates.
Forced Degradation Studies
Forced degradation studies are crucial for developing stability-indicating methods.[15][16][17] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[1][15][18] The HPLC method must be able to separate the main peak from any degradants formed.
Conclusion and Recommendations
For the purity analysis of 4-(2-bromoethyl)-1H-pyrazole hydrobromide, the Ion-Pair RP-HPLC method is strongly recommended . It provides superior retention, resolution, and peak shape compared to the standard RP-HPLC method, leading to a more accurate and reliable purity determination.
It is essential to perform a full method validation according to ICH guidelines before implementing the chosen method for routine quality control. Additionally, forced degradation studies should be conducted to ensure the method is stability-indicating.
Visualizations
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]
- 7. km3.com.tw [km3.com.tw]
- 8. welch-us.com [welch-us.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ijcpa.in [ijcpa.in]
- 15. pharmainfo.in [pharmainfo.in]
- 16. onyxipca.com [onyxipca.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
elemental analysis data for 4-(2-bromoethyl)-1H-pyrazole hydrobromide
Technical Assessment: Elemental Analysis of 4-(2-bromoethyl)-1H-pyrazole hydrobromide
Executive Summary & Application Context
Compound: 4-(2-bromoethyl)-1H-pyrazole hydrobromide CAS (Generic for Free Base): 114953-68-1 (Note: Salt forms often share the parent CAS in broad databases, but specific salt CASs vary). Role: A critical C-substituted pyrazole building block, commonly employed in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and fragment-based drug discovery (FBDD).
The Challenge:
Unlike N-substituted pyrazoles, the C4-substituted variant possesses an unsubstituted nitrogen (
This guide objectively compares the Theoretical Gold Standard against Typical Commercial Batches and Degraded/Impure Samples , providing a roadmap for interpreting EA data to validate product integrity.
Comparative Data Analysis: The "Fingerprint" of Purity
The following table contrasts the theoretical elemental composition with real-world scenarios. Use this to diagnose the state of your material.
Table 1: Elemental Composition Scenarios (Weight %)
| Element | Theoretical (Gold Standard) | Acceptable Commercial Grade | Scenario A: Wet Sample (Hygroscopic) | Scenario B: Free Base Contamination |
| Formula | Mixture (Salt + Free Base) | |||
| MW | 255.94 g/mol | ~256 g/mol | ~283 g/mol | Variable |
| Carbon (C) | 23.46% | 23.10 – 23.80% | 21.20% ( | > 26.00% ( |
| Hydrogen (H) | 3.15% | 3.00 – 3.30% | 3.90% ( | Variable |
| Nitrogen (N) | 10.95% | 10.70 – 11.20% | 9.89% ( | > 12.00% ( |
| Bromine (Br) | 62.44% | 61.50 – 63.00% | 56.50% ( | < 55.00% ( |
Data Interpretation Guide:
-
The "Wet" Signal: If Carbon and Nitrogen drop proportionally while Hydrogen spikes, your HBr salt has absorbed atmospheric moisture. This is reversible via vacuum drying (
, 40°C). -
The "Base" Signal: If Carbon and Nitrogen are significantly higher than theoretical, your salt formation was incomplete. You have free base present, which poses a stability risk (dimerization).
-
The "Br" Ratio: The theoretical Br content is high (62.44%) because it accounts for two bromine atoms (one covalent on the ethyl chain, one ionic in the HBr). A standard silver nitrate titration should yield exactly 50% of the total bromine (the ionic portion).
Technical Deep Dive: Stability & Impurity Profiling
Why HBr and not HCl?
While Hydrochloride (HCl) salts are common, the Hydrobromide (HBr) form is often selected for bromo-alkylated intermediates to prevent halogen exchange .
-
Risk:[1][2] In an HCl salt of a bromo-alkyl compound, the chloride ion (
) can nucleophilically attack the carbon bearing the bromine, leading to a mixture of 4-(2-bromoethyl) and 4-(2-chloroethyl) pyrazoles. -
Solution: Using HBr ensures the counter-ion matches the leaving group, rendering any exchange chemically "invisible" and maintaining purity.
Impurity Detection via EA
Elemental analysis is a coarse but effective filter for the "Dimer Impurity."
-
Mechanism: The free pyrazole nitrogen (
) attacks the bromoethyl chain of another molecule. -
Result: Formation of a bis-pyrazole dimer.
-
EA Impact: The dimer loses HBr during formation. The resulting EA profile will show a massive drop in Bromine content (losing the ionic Br and the covalent Br is consumed in the bond) and a sharp rise in Carbon/Nitrogen %.
Experimental Protocol: Handling & Analysis
Objective: Obtain accurate EA data for a hygroscopic alkyl-halide salt without inducing degradation.
Step 1: Sample Pre-treatment (Crucial)
-
Do not analyze "as is" from the bottle if the container has been opened previously.
-
Drying: Place 50 mg of sample in a drying pistol over Phosphorus Pentoxide (
) under high vacuum (0.1 mbar) at 35°C for 4 hours .-
Note: Avoid temperatures >60°C to prevent thermal elimination of HBr (des-bromo degradation).
-
Step 2: Encapsulation
-
Use Tin (Sn) capsules for the CHN analysis. Tin provides a vigorous exothermic flash upon combustion (~1800°C), ensuring complete oxidation of the refractory pyrazole ring.
-
Seal immediately after weighing to prevent moisture re-absorption.
Step 3: Halogen Verification (The "Self-Validating" Step)
-
Perform an oxygen flask combustion (Schöniger flask) followed by potentiometric titration with
. -
Target: The result should match the Total Bromine (62.44%).
-
Differentiation: Dissolve a separate un-combusted sample in water/methanol and titrate with
. This measures only the ionic HBr (Target: 31.22%). -
Validation: If Total Br
2x Ionic Br, the covalent C-Br bond is intact.
Workflow Visualization
The following diagram illustrates the decision logic for interpreting EA results for this specific compound.
Figure 1: Decision logic for interpreting Elemental Analysis data of 4-(2-bromoethyl)-1H-pyrazole hydrobromide.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54593836, 4-(2-bromoethyl)-1-methyl-1H-pyrazole hydrobromide (Analogous Structure Reference). Retrieved from [Link]
-
European Chemical Agency (ECHA). Guidance on the Application of the CLP Criteria: Characterization of Halogenated Salts. Retrieved from [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyrazole NH acidity and dimerization risk). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
